Triclabendazole-13C-d3

Description

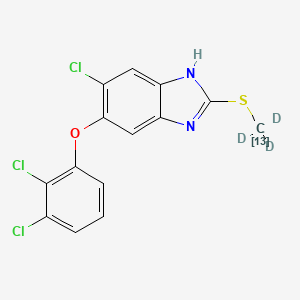

Structure

3D Structure

Properties

Molecular Formula |

C14H9Cl3N2OS |

|---|---|

Molecular Weight |

363.7 g/mol |

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuterio(113C)methylsulfanyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3 |

InChI Key |

NQPDXQQQCQDHHW-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Triclabendazole-13C-d3: A Technical Guide for Researchers

An In-depth Examination of a Key Internal Standard for the Bioanalysis of the Anthelmintic Drug Triclabendazole

Abstract

Triclabendazole is a critical anthelmintic agent, primarily used in the treatment of fascioliasis, an infection caused by liver flukes of the Fasciola species. Accurate quantification of Triclabendazole and its metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This technical guide provides a comprehensive overview of Triclabendazole-13C-d3, a stable isotope-labeled internal standard, and its application in the bioanalysis of Triclabendazole. This document details its primary use, the mechanism of action of the parent compound, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction to this compound

This compound is a stable isotope-labeled derivative of Triclabendazole, where one carbon atom and three hydrogen atoms have been replaced with their respective heavy isotopes, Carbon-13 and deuterium.[1] Its chemical formula is C₁₃[¹³C]H₆D₃Cl₃N₂OS, and it has a molecular weight of approximately 363.7 g/mol . The key characteristic of this compound is that it is chemically identical to Triclabendazole but has a different mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry.[2]

Primary Use:

The primary and exclusive use of this compound is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the accurate quantification of Triclabendazole and its metabolites in various biological matrices such as plasma, tissue, and milk. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.

The Parent Compound: Triclabendazole

Triclabendazole is a benzimidazole anthelmintic with a narrow spectrum of activity, primarily targeting the liver flukes Fasciola hepatica and Fasciola gigantica. It is effective against both immature and adult stages of these parasites.

Mechanism of Action

The precise mechanism of action of Triclabendazole is multifaceted and involves several key pathways within the parasite:

-

Inhibition of Tubulin Polymerization: Like other benzimidazoles, Triclabendazole and its active metabolites bind to β-tubulin subunits within the parasite's cells. This binding prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, crucial for cell structure, motility, and intracellular transport. Disruption of microtubule formation leads to impaired cellular function and ultimately, the death of the parasite.

-

Disruption of Metabolic Processes: Triclabendazole also interferes with the parasite's energy metabolism. It has been shown to inhibit key enzymes involved in metabolic pathways, leading to a reduction in energy production and metabolic disturbances that contribute to the parasite's demise.

The following diagram illustrates the proposed signaling pathway for Triclabendazole's mechanism of action:

Metabolism

Following oral administration, Triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is oxidation, leading to the formation of two major active metabolites: Triclabendazole sulfoxide and Triclabendazole sulfone . These metabolites are responsible for the anthelmintic activity of the drug.

The metabolic pathway of Triclabendazole is depicted in the following diagram:

Bioanalytical Method Using this compound

The following section outlines a representative experimental protocol for the quantitative analysis of Triclabendazole and its metabolites in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard. This protocol is based on established principles of bioanalytical method validation.

Data Presentation

Table 1: Mass Spectrometry Parameters for Triclabendazole and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Triclabendazole | 360.0 | 328.0 | Positive |

| Triclabendazole Sulfoxide | 376.0 | 360.1 | Positive |

| Triclabendazole Sulfone | 392.0 | 344.0 | Positive |

| This compound (IS) | 364.0 | 332.0 | Positive |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Table 2: Representative Validation Parameters for a Triclabendazole Bioanalytical Method

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |

| Accuracy | Within ±15% of nominal | 95-105% |

| Precision (%CV) | ≤ 15% | < 10% |

| Recovery | Consistent and reproducible | > 85% |

Experimental Protocols

3.2.1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Triclabendazole, Triclabendazole sulfoxide, Triclabendazole sulfone, and this compound reference standards.

-

Dissolve each standard in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Triclabendazole and metabolite stock solutions in methanol:water (1:1, v/v) to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

-

3.2.2. Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC) Samples:

-

Spike appropriate volumes of the working standard solutions into blank biological matrix (e.g., plasma) to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with the working standard solutions.

-

3.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, CC, or QC), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

The following diagram illustrates the experimental workflow:

3.2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Triclabendazole. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other essential studies. The detailed understanding of its application, combined with a robust and validated bioanalytical method, is crucial for the successful development and monitoring of this important anthelmintic drug.

References

Synthesis and Isotopic Labeling of Triclabendazole-¹³C-d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Triclabendazole-¹³C-d₃, a critical internal standard for pharmacokinetic and metabolic studies. The document details a feasible synthetic pathway, experimental protocols, and expected analytical data.

Introduction

Triclabendazole is a potent benzimidazole anthelmintic agent used against fascioliasis. To support drug development and clinical research, stable isotope-labeled internal standards are essential for accurate quantification in biological matrices by mass spectrometry. This guide describes a method for the preparation of Triclabendazole-¹³C-d₃, where the isotopic labels are incorporated into the methylthio group. This labeling provides a +4 mass shift from the unlabeled parent compound, making it an ideal internal standard for bioanalytical assays.

The synthesis is based on established benzimidazole chemistry, culminating in the S-methylation of the thiol precursor with isotopically labeled methyl iodide.

Synthetic Pathway

The synthesis of Triclabendazole-¹³C-d₃ is proposed to proceed via a two-step sequence starting from commercially available precursors. The first step involves the formation of the benzimidazole-2-thiol core, followed by S-methylation using ¹³C-d₃-methyl iodide.

Caption: Proposed synthetic pathway for Triclabendazole-¹³C-d₃.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of benzimidazoles and their derivatives.

Step 1: Synthesis of 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol

This procedure outlines the cyclization reaction to form the key benzimidazole-2-thiol intermediate.

Caption: Workflow for the synthesis of the thiol intermediate.

Methodology:

-

To a stirred solution of 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine (1.0 eq) in ethanol, potassium hydroxide (1.2 eq) is added.

-

Carbon disulfide (1.5 eq) is added dropwise to the mixture at room temperature.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous solution is acidified with glacial acetic acid until a precipitate is formed.

-

The solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.

Step 2: Synthesis of Triclabendazole-¹³C-d₃

This final step involves the S-methylation of the thiol intermediate using the isotopically labeled reagent.

Caption: Workflow for the S-methylation to yield Triclabendazole-¹³C-d₃.

Methodology:

-

A suspension of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol (1.0 eq) and potassium carbonate (1.5 eq) in acetone is stirred at room temperature.

-

¹³C-d₃-Methyl iodide (1.1 eq) is added to the suspension.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC.

-

Upon completion, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Triclabendazole-¹³C-d₃.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of Triclabendazole-¹³C-d₃.

Reagents and Expected Yields

| Step | Starting Material | Reagent | Product | Expected Yield (%) |

| 1 | 4-Chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine | Carbon disulfide, KOH | 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | 85-95 |

| 2 | 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | ¹³C-d₃-Methyl iodide, K₂CO₃ | Triclabendazole-¹³C-d₃ | 80-90 |

Predicted Characterization Data

Table 2: Predicted Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| Triclabendazole (unlabeled) | ESI+ | 359.9, 361.9 | 344.9, 312.9, 278.0 |

| Triclabendazole-¹³C-d₃ | ESI+ | 364.0, 366.0 | 348.0, 312.9, 278.0 |

Table 3: Predicted ¹H and ¹³C NMR Data for Triclabendazole-¹³C-d₃ (in CDCl₃)

Note: The ¹H NMR spectrum will not show a signal for the methyl group due to deuteration. The ¹³C NMR will show a signal for the ¹³C-labeled methyl carbon, likely as a multiplet due to coupling with deuterium.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.00 - 7.60 | m | Aromatic-H | |

| 10.5 (broad) | s | NH | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| ~15.0 | ¹³C-d₃ | ||

| 110.0 - 155.0 | Aromatic-C | ||

| ~165.0 | C=N |

Conclusion

The synthesis of Triclabendazole-¹³C-d₃ can be reliably achieved through a two-step process involving the formation of the benzimidazole-2-thiol intermediate followed by S-methylation with ¹³C-d₃-methyl iodide. The described protocol provides a clear and detailed pathway for obtaining this essential internal standard for use in advanced analytical studies. The provided data tables offer expected outcomes for yields and spectroscopic characterization, which can be used as a benchmark for researchers undertaking this synthesis.

Technical Guide: Physical and Chemical Properties of Triclabendazole-13C-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole is a potent benzimidazole anthelmintic agent, highly effective against both immature and mature stages of Fasciola hepatica (liver fluke). The isotopically labeled analog, Triclabendazole-13C-d3, serves as a crucial internal standard for quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use is essential for accurate pharmacokinetic, metabolic, and residue studies of Triclabendazole. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols and pathway visualizations.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-((methyl-13C-d3)thio)-1H-benzimidazole | [1] |

| Synonyms | TCBZ-13C-d3, CGA89317-13C,d3 | |

| CAS Number | 2938916-53-9 | |

| Molecular Formula | C₁₃[¹³C]H₆D₃Cl₃N₂OS | |

| Molecular Weight | 363.7 g/mol | |

| Appearance | Solid | |

| Melting Point | 175-176 °C (for unlabeled Triclabendazole) | |

| Boiling Point | Not available | |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol. | |

| Purity | ≥99% deuterated forms (d₁-d₃) | |

| Storage | -20°C |

Experimental Protocols

Conceptual Synthesis and Purification Workflow

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on general synthetic routes for Triclabendazole, a probable workflow for its isotopically labeled counterpart can be conceptualized. The key step involves the introduction of the 13C-d3-methylthio group.

The synthesis likely starts from a precursor benzimidazole thiol. The isotopically labeled methyl group is then introduced via a nucleophilic substitution reaction using an appropriately labeled methylating agent, such as ¹³C-d₃-methyl iodide.

Conceptual Synthesis Workflow:

Purification: The crude product would likely be purified using standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to achieve the high purity required for its use as an internal standard (>99%).

Analytical Method for Quantification using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Triclabendazole and its metabolites in biological matrices. Below is a typical experimental protocol for an LC-MS/MS method.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add a known concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., Gemini NX-C18) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is often employed.

-

Flow Rate: A typical flow rate is around 0.5-0.8 mL/min.

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be specific for Triclabendazole and this compound.

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

-

Precision and Accuracy: Determined by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The coefficient of variation (CV) for precision and the bias for accuracy should typically be within ±15%.

-

Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Mechanism of Action of Triclabendazole

The anthelmintic activity of Triclabendazole is attributed to its interaction with the parasite's cellular machinery. The primary mechanism involves the disruption of microtubule formation by binding to β-tubulin. This interference with the cytoskeleton affects various cellular processes vital for the parasite's survival.

Conclusion

This compound is an indispensable tool in the bioanalytical field for the accurate quantification of its parent compound, Triclabendazole. This guide provides a summary of its key physical and chemical properties, outlines a conceptual framework for its synthesis and analytical application, and visualizes the mechanism of action of Triclabendazole. While some specific experimental data for the isotopically labeled compound are not widely published, the information provided herein serves as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

References

Navigating the Landscape of Isotopic Labeling: A Technical Guide to Triclabendazole-13C-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Triclabendazole-13C-d3, an essential tool for researchers and drug development professionals. This isotopically labeled internal standard is critical for the accurate quantification of the anthelmintic drug Triclabendazole in complex biological matrices. This guide details its suppliers, availability, and technical specifications, and delves into the experimental applications and the core mechanisms of action of its parent compound, providing a holistic understanding for its effective utilization in a research setting.

Sourcing and Availability of this compound

The procurement of high-purity, reliable isotopically labeled standards is paramount for accurate and reproducible experimental outcomes. This compound is available from several reputable suppliers specializing in research chemicals and pharmaceutical standards. Below is a summary of key suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Availability |

| Cayman Chemical | This compound | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | ≥99% deuterated forms (d₁-d₃) | In Stock |

| MedChemExpress | Triclabendazole-13C,d3 | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | Not specified | In Stock |

| Bertin Bioreagent | This compound | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | Not specified | Available in France (distributor for Cayman Chemical) |

| Fisher Scientific | This compound | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | Not specified | In Stock (distributor for Cayman Chemical) |

| Simson Pharma | Triclabendazole-D3 | 1353867-93-2 | Not specified | Certificate of Analysis provided | Contact for availability |

Physicochemical Properties and Technical Data

Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in analytical methods.

| Property | Value |

| Synonyms | TCBZ-13C-d3, CGA89317-13C,d3 |

| Molecular Weight | 363.7 g/mol |

| Appearance | A solid |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |

| Storage | Store at -20°C for long-term stability |

| Stability | ≥ 4 years |

Application in Quantitative Analysis: Experimental Protocol Outline

This compound serves as an ideal internal standard for the quantification of Triclabendazole and its active metabolites, Triclabendazole sulfoxide and Triclabendazole sulfone, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, with a distinct mass difference that allows for precise differentiation and quantification.

Sample Preparation: A Generalized Workflow

The following outlines a general workflow for the extraction of Triclabendazole and its metabolites from a biological matrix such as plasma, using this compound as an internal standard.

Key Experimental Methodologies

a. Liquid-Liquid Extraction (LLE): This technique is frequently employed for the extraction of Triclabendazole and its metabolites from tissues.

-

Homogenize the tissue sample.

-

Spike the homogenate with a known concentration of this compound.

-

Add an immiscible organic solvent (e.g., ethyl acetate).

-

Vortex vigorously to ensure thorough mixing and facilitate analyte transfer to the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the organic layer containing the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE.

-

Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated sample (e.g., plasma spiked with this compound and diluted).

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate and reconstitute for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides a representative set of LC-MS/MS parameters for the analysis of Triclabendazole and its metabolites. Optimization will be required based on the specific instrumentation and sample matrix.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte and IS specific precursor-to-product ion transitions |

Mechanism of Action of Triclabendazole

The efficacy of Triclabendazole as an anthelmintic is attributed to its targeted disruption of essential cellular processes within the parasite, primarily Fasciola hepatica (liver fluke).

Inhibition of Tubulin Polymerization

The primary mechanism of action of Triclabendazole and its active sulfoxide metabolite is the inhibition of microtubule formation by binding to the parasite's β-tubulin subunit.[1] This disruption of the cytoskeleton has profound consequences for the parasite's cellular integrity and function.

The inhibition of microtubule formation leads to:

-

Impaired cell division: Microtubules are essential for the formation of the mitotic spindle.

-

Disrupted intracellular transport: The movement of vesicles and organelles is dependent on microtubule tracks.

-

Loss of cell motility and structural integrity: The cytoskeleton provides the framework for cell shape and movement.

Interference with Signaling Pathways

Emerging evidence suggests that Triclabendazole may also interfere with crucial signaling pathways within the parasite. One such pathway is the cyclic AMP (cAMP) signaling cascade.

By inhibiting adenylyl cyclase, Triclabendazole is thought to decrease intracellular cAMP levels.[2] Cyclic AMP is a critical second messenger involved in regulating a wide range of cellular processes, including metabolism and motility. Disruption of this pathway further contributes to the anthelmintic effect of the drug.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Triclabendazole in research and drug development. A thorough understanding of its sourcing, technical properties, and the underlying mechanisms of the parent compound is essential for its effective application. The experimental outlines and pathway diagrams provided in this guide serve as a foundational resource for scientists and researchers, enabling them to design and execute robust analytical methods and to further explore the pharmacology of this important anthelmintic agent.

References

An In-depth Technical Guide to Triclabendazole-13C-d3 for Anthelmintic Drug Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triclabendazole-13C-d3, an isotopically labeled form of the potent anthelmintic agent Triclabendazole. This guide is intended for researchers, scientists, and drug development professionals engaged in anthelmintic drug research, offering detailed information on its properties, applications, and relevant experimental protocols.

Introduction to Triclabendazole and its Labeled Analog

Triclabendazole is a benzimidazole anthelmintic highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica, which cause the disease fascioliasis in a range of animals and humans.[1][2] What sets Triclabendazole apart from other benzimidazoles is its efficacy against both immature and adult stages of these flukes.[3][4]

This compound is a stable isotope-labeled version of Triclabendazole, incorporating one Carbon-13 atom and three deuterium atoms. This labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays, where it serves as an ideal internal standard for the accurate quantification of Triclabendazole and its metabolites in complex biological matrices.[3]

Chemical and Physical Properties

The physical and chemical properties of Triclabendazole and its isotopically labeled form are crucial for their application in research. A summary of these properties is presented below.

| Property | Triclabendazole | This compound |

| Molecular Formula | C₁₄H₉Cl₃N₂OS | C₁₃¹³CH₆D₃Cl₃N₂OS |

| Molecular Weight | 359.66 g/mol | 363.7 g/mol |

| CAS Number | 68786-66-3 | 2938916-53-9 |

| Appearance | Solid | Solid |

| Melting Point | 175-176 °C | 177 °C |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | Soluble in Acetonitrile, DMSO, Methanol |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₃) |

Mechanism of Action of Triclabendazole

The precise mechanism of action of Triclabendazole is not fully elucidated but is understood to involve multiple targets within the parasite. The primary mechanism is believed to be the disruption of microtubule-dependent processes through binding to β-tubulin, which is a key component of the parasite's cytoskeleton. This interference with tubulin polymerization affects vital cellular functions such as motility, cell division, and intracellular transport, ultimately leading to the parasite's death.

Additionally, studies in Saccharomyces cerevisiae have suggested that Triclabendazole may also inhibit adenylyl cyclase in the Ras-adenylyl cyclase-protein kinase A (PKA) nutrient-sensing pathway. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn activates stress-response pathways.

Signaling Pathway of Triclabendazole's Action

Caption: Proposed mechanisms of action of Triclabendazole.

Metabolism and Pharmacokinetics

Following oral administration, Triclabendazole is rapidly absorbed and extensively metabolized in the liver to its active sulfoxide and sulfone metabolites. The sulfoxide metabolite is considered the primary active form of the drug.

Metabolic Pathway of Triclabendazole

Caption: Metabolic conversion of Triclabendazole.

Pharmacokinetic Parameters

The pharmacokinetic profile of Triclabendazole and its metabolites has been studied in various species. The use of this compound as an internal standard allows for precise quantification in these studies.

Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans (10 mg/kg single oral dose)

| Parameter | Triclabendazole | Triclabendazole Sulfoxide | Triclabendazole Sulfone |

| Cmax (µmol/L) | 1.16 | 38.6 | 2.29 |

| AUC (µmol·h/L) | 5.72 | 386 | 30.5 |

| Tmax (hours) | 3 - 4 | 3 - 4 | - |

| t1/2 (hours) | ~8 | ~14 | ~11 |

Data presented as mean values. Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach maximum concentration; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Triclabendazole Metabolites in Goats

| Parameter | Triclabendazole Sulfoxide | Triclabendazole Sulfone |

| Cmax (µg/mL) | 9 - 19 | 9 - 19 |

| Tmax (hours) | 12.8 | 25.6 |

| t1/2 (hours) | 22.4 | 19.4 |

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Triclabendazole and its metabolites in biological samples.

Experimental Workflow for Quantification of Triclabendazole and its Metabolites

Caption: General workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol for Quantification in Bovine Tissues

This protocol is adapted from a validated method for the determination of Triclabendazole and its metabolites in bovine tissues.

1. Sample Preparation:

- Homogenize 1 g of tissue sample.

- Add a known concentration of this compound as the internal standard.

- Perform sample digestion with hot sodium hydroxide to release bound residues.

- Extract the target compounds from the digest mixture with ethyl acetate.

- Defat the extract by liquid-liquid partitioning using n-hexane and acetonitrile.

- Oxidize the analytes with hydrogen peroxide in a mixture of ethanol and acetic acid.

- Clean up the reaction mixture using a strong cation exchange cartridge (e.g., Oasis MCX).

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.

- Column: A C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 3.5 μm).

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

- Flow Rate: Typically 0.2-0.4 mL/min.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Triclabendazole, its metabolites, and this compound.

3. Quantification:

- The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound) and comparing this to a standard curve.

Synthesis of Triclabendazole

While the specific, detailed synthesis of this compound is often proprietary, the general synthesis of Triclabendazole involves several steps. A common route starts from 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine, which is then reacted with carbon disulfide to form a benzimidazole thione intermediate. This intermediate is subsequently alkylated, for example with iodomethane (for the unlabeled compound) or a corresponding labeled methylating agent (¹³CH₃I or CD₃I) to introduce the methylthio group and yield Triclabendazole.

Conclusion

This compound is an essential tool for researchers in the field of anthelmintic drug development. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for pharmacokinetic studies, residue analysis, and metabolic profiling of Triclabendazole. A thorough understanding of its properties, the mechanism of action of the parent compound, and appropriate analytical methodologies, as outlined in this guide, will facilitate robust and reliable research outcomes.

References

Understanding the Mass Shift of Triclabendazole-13C-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in Triclabendazole-13C-d3, an isotopically labeled internal standard crucial for the accurate quantification of the anthelmintic drug Triclabendazole in complex biological matrices. This document details the underlying principles of the mass shift, presents quantitative data from mass spectrometric analysis, and outlines a typical experimental protocol for its use.

Introduction to Triclabendazole and Isotopic Labeling

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[1][2] Its efficacy relies on its metabolism in the host to active metabolites, primarily triclabendazole sulfoxide and triclabendazole sulfone.[3][4][5] Accurate measurement of Triclabendazole and its metabolites in biological samples is paramount for pharmacokinetic, metabolic, and residue analysis studies.

To achieve high precision and accuracy in quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is the designated SIL-IS for Triclabendazole, where specific atoms have been replaced by their heavier stable isotopes. This labeling results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

The Principle of Mass Shift in this compound

The "mass shift" refers to the difference in mass between the unlabeled analyte, Triclabendazole, and its isotopically labeled internal standard, this compound. This deliberate mass difference is the cornerstone of the internal standard method in quantitative mass spectrometry.

The molecular formula for Triclabendazole is C₁₄H₉Cl₃N₂OS. In this compound, one carbon atom (¹²C) and three hydrogen atoms (¹H) in the methylthio group are replaced with one heavy carbon isotope (¹³C) and three deuterium isotopes (²H or d), respectively.

The resulting mass shift can be calculated based on the mass difference between these isotopes:

-

Carbon: ¹³C has a mass of ~13.00335 Da, while ¹²C has a mass of ~12.00000 Da. The difference is ~1.00335 Da.

-

Deuterium: ²H has a mass of ~2.01410 Da, while ¹H has a mass of ~1.00783 Da. The difference for three deuterium atoms is 3 * (~1.00627 Da) ≈ 3.01881 Da.

Therefore, the total theoretical mass shift is approximately 4.022 Da. This shift is readily detectable by modern mass spectrometers.

The following diagram illustrates the structural basis of this mass shift.

Caption: Logical diagram of the mass shift from Triclabendazole to its labeled standard.

Quantitative Data and Mass Spectrometric Parameters

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantification is typically performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) and monitoring a specific product ion generated by fragmentation. The mass shift of the internal standard is reflected in both its precursor and any fragment ions that retain the isotopic labels.

The table below summarizes the key molecular properties and typical mass-to-charge ratios (m/z) used in LC-MS/MS analysis for Triclabendazole and its primary active metabolite, Triclabendazole Sulfoxide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Triclabendazole | C₁₄H₉Cl₃N₂OS | 359.66 | 360.0 | Data not specified in results |

| This compound | C₁₃[¹³C]H₆D₃Cl₃N₂OS | 363.67 | 364.0 | Data not specified in results |

| Triclabendazole Sulfoxide | C₁₄H₉Cl₃N₂O₂S | 375.66 | 376.0 / 377.0 | 360.1 |

| Triclabendazole Sulfoxide-13C-d3 | C₁₃[¹³C]H₆D₃Cl₃N₂O₂S | 379.67 | 380.0 / 381.0 | Data not specified in results |

Note: The exact m/z values can vary slightly based on instrument calibration and resolution. The precursor ion for Triclabendazole Sulfoxide is often cited with chlorine isotope patterns.

Experimental Protocol: Quantification using LC-MS/MS

The following protocol is a synthesized methodology based on common practices for the analysis of Triclabendazole and its metabolites in biological matrices like plasma or tissue.

4.1. Sample Preparation (Protein Precipitation & Extraction)

-

Aliquoting: Transfer a known volume (e.g., 200 µL) of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of this compound working solution to each sample, except for the blank matrix.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the sample.

-

Vortexing & Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for evaporation or direct injection. For higher sensitivity, an evaporation and reconstitution step in mobile phase may be employed.

4.2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used for separation (e.g., Gemini NX-C18).

-

Mobile Phase: A gradient elution using a two-component mobile phase is typical.

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

-

-

Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.

-

Gradient: The gradient starts with a higher percentage of aqueous phase and ramps up to a higher percentage of organic phase to elute the analytes.

4.3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for the analyte and the internal standard (as listed in the table above) are monitored.

-

Data Analysis: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.

The workflow for this analytical process is depicted below.

Caption: General workflow for sample analysis using an internal standard and LC-MS/MS.

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the quantification of Triclabendazole and its metabolites. The distinct mass shift of approximately 4 Da, resulting from the incorporation of one ¹³C and three ²H atoms, allows for its clear differentiation from the unlabeled analyte by mass spectrometry. This technical guide has outlined the fundamental principles, provided key quantitative data, and detailed a standard experimental workflow, offering a comprehensive resource for professionals in drug development and analytical science.

References

- 1. Triclabendazole - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]

- 2. Comparative proteomic analysis of triclabendazole response in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Triclabendazole-13C-d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety, handling, and experimental information for Triclabendazole-13C-d3, an isotopically labeled internal standard crucial for the quantitative analysis of the anthelmintic drug Triclabendazole. Adherence to these guidelines is paramount for ensuring laboratory safety and the integrity of research outcomes.

Compound Information

| Identifier | Value |

| Chemical Name | 5-chloro-6-(2,3-dichlorophenoxy)-2-((methyl-13C-d3)thio)-1H-benzo[d]imidazole |

| Synonyms | TCBZ-13C-d3 |

| CAS Number | 2938916-53-9 |

| Molecular Formula | C₁₃[¹³C]H₆D₃Cl₃N₂OS |

| Molecular Weight | 363.7 g/mol |

Safety and Handling

This compound is intended for research use only. While the toxicological properties of the isotopically labeled form have not been as extensively studied as the parent compound, it should be handled with the same precautions. The primary hazard identified is the potential for damage to organs through prolonged or repeated exposure[1].

Hazard Identification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Specific target organ toxicity (repeated exposure) | H373: May cause damage to organs through prolonged or repeated exposure[1]. | GHS08 Health Hazard |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

| Equipment | Specification |

| Gloves | Chemical-impermeable gloves. |

| Eye Protection | Safety glasses or goggles. |

| Respiratory Protection | Use in a well-ventilated area. Avoid dust formation. A respirator may be necessary if ventilation is inadequate[2]. |

| Lab Coat | Standard laboratory coat. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Storage and Disposal

| Aspect | Guideline |

| Storage | Store at -20°C for long-term stability[3]. Keep container tightly closed in a dry and well-ventilated place. |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems[2]. |

Quantitative Toxicological Data (for Triclabendazole)

The following data is for the parent compound, Triclabendazole, and should be considered relevant for handling its isotopically labeled analogue.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >8000 mg/kg |

| LD50 | Mouse | Oral | >8000 mg/kg |

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use allows for accurate quantification of Triclabendazole in complex biological matrices by correcting for variations in sample preparation and instrument response.

General Workflow for Quantification of Triclabendazole using this compound Internal Standard

Caption: General workflow for sample analysis using an internal standard.

Detailed Experimental Methodology: Quantification in Bovine Liver Tissue

This protocol is a representative example compiled from various sources and may require optimization for specific laboratory conditions and instrumentation.

1. Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.

2. Sample Preparation:

-

Homogenize 1 gram of bovine liver tissue.

-

Add a known amount of the this compound working solution to the homogenized tissue to achieve a final concentration within the linear range of the assay.

-

Add 5 mL of acetonitrile and vortex for 2 minutes to precipitate proteins and extract the analytes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant (acetonitrile layer).

-

For further cleanup (optional but recommended), perform a liquid-liquid extraction by adding n-hexane to the supernatant, vortexing, and then collecting the acetonitrile layer.

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

3. LC-MS/MS Parameters (Illustrative Example):

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 95% A, ramp to 95% B over several minutes, hold, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Triclabendazole: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values should be determined empirically on the mass spectrometer used).

-

4. Quantification:

-

Create a calibration curve using known concentrations of unlabeled Triclabendazole spiked into a blank matrix, with a constant concentration of this compound.

-

Plot the ratio of the peak area of Triclabendazole to the peak area of this compound against the concentration of Triclabendazole.

-

Determine the concentration of Triclabendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic and Signaling Pathways

Metabolic Pathway of Triclabendazole

Triclabendazole is metabolized in the liver primarily through oxidation. The main enzymes involved are from the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) families. The primary metabolites are the sulfoxide and sulfone derivatives, which also possess anthelmintic activity.

References

Methodological & Application

Application Note: High-Throughput Analysis of Triclabendazole in Biological Matrices using LC-MS/MS with Triclabendazole-13C-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triclabendazole in biological matrices, such as plasma and tissue homogenates. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Triclabendazole-13C-d3. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The use of an isotopically labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable data. This methodology is particularly suited for applications in drug metabolism studies, pharmacokinetics, and residue analysis in food safety testing.

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica. Its widespread use in veterinary medicine necessitates reliable analytical methods to monitor its presence in various biological samples for pharmacokinetic studies and to ensure food safety through residue analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its high sensitivity, selectivity, and throughput.

The use of an appropriate internal standard is critical for accurate quantification in LC-MS/MS. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as they co-elute with the analyte and experience similar ionization efficiency and matrix effects, thus providing the most accurate correction for experimental variability. This compound is a deuterated and carbon-13 enriched version of Triclabendazole, making it an ideal internal standard for its quantification.[1]

This application note provides a detailed protocol for the determination of Triclabendazole in biological matrices using this compound as an internal standard, enabling researchers to achieve high-quality quantitative results.

Experimental Protocols

Materials and Reagents

-

Triclabendazole analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Blank biological matrix (e.g., plasma, liver tissue)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or PLS)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triclabendazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Triclabendazole by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same solvent mixture.

Sample Preparation: Protein Precipitation (for Plasma)

-

To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (for Tissue Homogenates)

-

Homogenize 1 g of tissue with 4 mL of water.

-

To 1 mL of the homogenate, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 20% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument used |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Triclabendazole | 360.0 | 328.0 | To be optimized |

| This compound | 364.0 | 332.0 | To be optimized |

Note: The optimal collision energy should be determined empirically for the specific instrument being used.

Data Presentation

The use of this compound as an internal standard allows for the generation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Triclabendazole in unknown samples can then be accurately determined from this curve.

Table 1: Expected Performance Characteristics

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

| Matrix Effect | Minimal due to the use of SIL-IS |

Note: These are typical expected values and should be established during method validation in the user's laboratory.

Visualizations

Logical Relationship of Internal Standard Use

Caption: Workflow for quantification using an internal standard.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of Triclabendazole in biological matrices. The implementation of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and achieving accurate results. This protocol serves as a comprehensive guide for researchers in various fields, including pharmacology, toxicology, and food safety, enabling high-throughput and robust analysis of this important anthelmintic agent.

References

Application of Triclabendazole-13C-d3 in Pharmacokinetic Studies of Triclabendazole

Application Note

Introduction

Triclabendazole is a narrow-spectrum benzimidazole anthelmintic highly effective against immature and adult stages of Fasciola hepatica and Fasciola gigantica (liver flukes) in livestock such as sheep and cattle. To ensure optimal dosing regimens and to meet regulatory requirements for drug residues in food-producing animals, it is crucial to conduct thorough pharmacokinetic studies. Triclabendazole is rapidly metabolized in vivo to its active sulfoxide (TCBZ-SO) and further to its inactive sulfone (TCBZ-SO2) metabolites. The quantification of both the parent drug and its metabolites in biological matrices is essential for a comprehensive pharmacokinetic profile.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Triclabendazole-13C-d3, as a stable isotope-labeled analogue of triclabendazole, is an ideal internal standard for these studies. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization minimize matrix effects and variations in instrument response, leading to highly accurate and precise quantification of triclabendazole and its metabolites. This application note details the use of this compound in a pharmacokinetic study of triclabendazole in plasma.

Principle

A known concentration of this compound is added to plasma samples at the beginning of the sample preparation process. This internal standard is then carried through the extraction and analysis steps along with the endogenous triclabendazole and its metabolites. In the LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the unlabeled analytes and the stable isotope-labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for sample loss during preparation and for fluctuations in instrument performance.

Experimental Protocols

1. In-Life Phase: Animal Dosing and Sampling

This protocol is based on a typical pharmacokinetic study design in sheep.

-

Animals: A cohort of healthy, adult sheep (n=6) are used. The animals are acclimatized to the study conditions for at least one week prior to the experiment.

-

Drug Administration: A single oral dose of triclabendazole (e.g., 10 mg/kg body weight) is administered to each animal.

-

Blood Sampling: Blood samples (approximately 5 mL) are collected from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours post-dosing.

-

Plasma Preparation: Immediately after collection, the blood samples are centrifuged at 3000 x g for 15 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

2. Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

-

Preparation of Standards:

-

Stock solutions of triclabendazole, triclabendazole sulfoxide, triclabendazole sulfone, and this compound are prepared in methanol at a concentration of 1 mg/mL.

-

Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration standards are prepared by spiking blank plasma with the working standard solutions to achieve a concentration range of 1 to 1000 ng/mL for each analyte.

-

Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation): [1]

-

To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following table provides hypothetical yet representative MRM transitions.

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Triclabendazole | 359.9 | 324.0 |

| Triclabendazole Sulfoxide (TCBZ-SO) | 376.0 | 343.9 |

| Triclabendazole Sulfone (TCBZ-SO2) | 392.0 | 359.9 |

| This compound (Internal Standard) | 364.0 | 328.0 |

3. Data Analysis

-

The peak areas of the analytes and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

The concentrations of the analytes in the plasma samples are determined from the calibration curve using the measured peak area ratios.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Triclabendazole Metabolites in Sheep Following a Single Oral Dose of 10 mg/kg Triclabendazole.

| Parameter | Triclabendazole Sulfoxide (TCBZ-SO) | Triclabendazole Sulfone (TCBZ-SO2) |

| Cmax (µg/mL) | 15.5 ± 2.1 | 8.9 ± 1.5 |

| Tmax (hr) | 24 ± 4 | 48 ± 8 |

| AUC (µg·hr/mL) | 450 ± 75 | 320 ± 60 |

| Half-life (t1/2, hr) | 18 ± 3 | 22 ± 4 |

Data are presented as mean ± standard deviation and are representative values from published literature for illustrative purposes.[2][3]

Mandatory Visualization

Caption: Metabolic pathway of triclabendazole.

Caption: Experimental workflow for the pharmacokinetic study.

References

Application Note: High-Throughput Analysis of Triclabendazole Metabolites in Biological Matrices using a Labeled Internal Standard

Abstract

This application note describes a robust and sensitive analytical method for the simultaneous quantification of triclabendazole (TCBZ) and its major active metabolites, triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2), in biological matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This approach is ideal for pharmacokinetic studies, residue analysis, and drug metabolism research in the development of veterinary and human pharmaceuticals. The sample preparation employs a straightforward protein precipitation or liquid-liquid extraction protocol, followed by rapid chromatographic separation. The use of a SIL-IS, such as ¹³C-labeled TCBZ-SO, compensates for matrix effects and variations in sample processing, leading to reliable quantification.

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke, Fasciola hepatica. Its efficacy is largely attributed to its active sulfoxide and sulfone metabolites, which are formed in the liver.[1] Accurate measurement of these metabolites is crucial for understanding the drug's pharmacokinetics and ensuring food safety from animal-derived products. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variabilities. This application note provides a detailed protocol for the analysis of TCBZ metabolites in plasma, adaptable to other biological tissues.

Metabolic Pathway of Triclabendazole

Triclabendazole undergoes extensive first-pass metabolism in the liver, where it is oxidized to its active metabolites. The primary metabolic pathway involves the conversion of TCBZ to triclabendazole sulfoxide (TCBZ-SO), the main active form, and further oxidation to triclabendazole sulfone (TCBZ-SO2).[1][2] This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 playing a major role in the initial sulfoxidation step.[3]

Experimental Protocols

Materials and Reagents

-

Triclabendazole, Triclabendazole Sulfoxide, Triclabendazole Sulfone analytical standards

-

¹³C-Triclabendazole Sulfoxide (or other suitable labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Blank biological matrix (e.g., plasma)

Sample Preparation: Protein Precipitation

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Spike with 10 µL of the labeled internal standard working solution (e.g., ¹³C-TCBZ-SO at 1 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1.0 min: 20% B

-

1.0-5.0 min: 20-80% B

-

5.0-6.0 min: 80% B

-

6.1-8.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Triclabendazole | 360.0 | 328.0 | 25 |

| TCBZ-SO | 376.0 | 344.0 | 28 |

| TCBZ-SO2 | 392.0 | 360.0 | 30 |

| ¹³C-TCBZ-SO (IS) | 382.0 | 350.0 | 28 |

Method Validation

The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Quantitative Data Summary

The following table summarizes typical validation results for the quantification of TCBZ metabolites using a labeled internal standard.

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| TCBZ | 1 - 1000 | >0.995 | 1 | 95 - 105 | <10 | 85 - 95 |

| TCBZ-SO | 1 - 1000 | >0.995 | 1 | 97 - 103 | <8 | 90 - 100 |

| TCBZ-SO2 | 1 - 1000 | >0.995 | 1 | 96 - 104 | <9 | 88 - 98 |

Experimental Workflow

The overall experimental workflow for the analysis of triclabendazole metabolites is depicted below.

Conclusion

The described LC-MS/MS method using a stable isotope-labeled internal standard provides a reliable and high-throughput solution for the quantitative analysis of triclabendazole and its active metabolites in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for routine use in drug development and regulatory monitoring. The high sensitivity and specificity of this method ensure accurate pharmacokinetic and residue data.

References

- 1. researchgate.net [researchgate.net]

- 2. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maximum residue level validation of triclabendazole marker residues in bovine liver, muscle and milk matrices by ultra high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Triclabendazole in Bovine Milk Using Solid-Phase Extraction and LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Introduction

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent widely used in veterinary medicine to treat and control liver fluke infections (Fasciola hepatica and F. gigantea) in livestock.[1][2] Its extensive use raises concerns about potential residues in food products of animal origin, such as milk and tissues.[3][4] To ensure food safety and comply with regulatory limits, sensitive and robust analytical methods are required for the routine monitoring of TCBZ and its primary metabolites, triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2).[5]

The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in quantitative mass spectrometry-based bioanalysis. A SIL internal standard, such as Triclabendazole-¹³C-d₃, co-elutes chromatographically with the analyte and exhibits identical chemical and physical properties during sample preparation and ionization. This allows for effective correction of matrix effects, variations in extraction recovery, and instrument response, leading to enhanced accuracy and precision.

This application note details a validated solid-phase extraction (SPE) protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of triclabendazole, triclabendazole sulfoxide, and triclabendazole sulfone in bovine milk, using Triclabendazole-¹³C-d₃ as the internal standard.

Experimental Protocol

1. Materials and Reagents

-

Standards: Triclabendazole (TCBZ), Triclabendazole Sulfoxide (TCBZ-SO), Triclabendazole Sulfone (TCBZ-SO2), and Triclabendazole-¹³C-d₃ (as internal standard, IS).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade or equivalent).

-

Reagents: Formic acid (FA), Ammonium acetate.

-

SPE Cartridges: Strong cation exchange cartridges (e.g., Oasis MCX).

-

Milk Samples: Blank bovine milk, collected from untreated animals.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCBZ, TCBZ-SO, TCBZ-SO2, and Triclabendazole-¹³C-d₃ in methanol.

-

Working Standard Mixture: Prepare a mixed working standard solution containing TCBZ, TCBZ-SO, and TCBZ-SO2 at a suitable concentration by diluting the stock solutions with methanol.

-

Internal Standard Working Solution: Prepare a working solution of Triclabendazole-¹³C-d₃ in methanol.

3. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Aliquoting: Take 10 mL of bovine milk in a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Spike the milk sample with a known amount of the Triclabendazole-¹³C-d₃ working solution.

-

Protein Precipitation: Add 20 mL of acetonitrile. Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with water to reduce the organic solvent concentration before loading onto the SPE cartridge.

-

SPE Cartridge Conditioning: Condition the strong cation exchange SPE cartridge with methanol followed by water.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent (e.g., 5% formic acid in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Gemini NX-C18, Xterra C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for TCBZ, TCBZ-SO, TCBZ-SO2, and Triclabendazole-¹³C-d₃ should be optimized.

Workflow Diagram

Caption: Workflow for the extraction of triclabendazole and its metabolites from milk.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of triclabendazole and its metabolites in various matrices, as reported in the literature. These values demonstrate the effectiveness of LC-MS/MS methods for residue analysis.

| Analyte | Matrix | Sample Preparation Method | LOQ (Limit of Quantification) | Recovery (%) | Linearity (r²) | Reference |

| Triclabendazole & Metabolites | Bovine Tissues | LLE & SPE | 0.01 mg/kg | 81-102 | - | |

| Triclabendazole Sulfoxide | Sheep Plasma | Protein Precipitation | 1 µg/mL | >91.1 | >0.9939 | |

| Triclabendazole & Albendazole | Milk, Honey, Urine | DLLME-SFOD | 0.06 µg/L | - | 0.9998 | |

| Triclabendazole & Metabolites | Bovine Milk | QuEChERS | 1.00 µg/kg | - | - | |

| Triclabendazole & Metabolites | Bovine Liver, Muscle, Milk | QuEChERS | 10.9-12.1 µg/kg (Milk) | - | - |

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; DLLME-SFOD: Dispersive Liquid-Liquid Microextraction-Solidified Floating Organic Drop; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Discussion

The presented SPE protocol offers a robust and reliable method for the extraction of triclabendazole and its major metabolites from bovine milk. The key to achieving high-quality quantitative data lies in the use of the stable isotope-labeled internal standard, Triclabendazole-¹³C-d₃.

Role of Triclabendazole-¹³C-d₃:

-

Correction for Matrix Effects: Milk is a complex matrix that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Since Triclabendazole-¹³C-d₃ has the same physicochemical properties as the unlabeled analyte, it experiences the same matrix effects. By calculating the analyte-to-internal standard peak area ratio, these effects are normalized, resulting in more accurate measurements.

-

Compensation for Extraction Variability: Losses can occur at any stage of the sample preparation process, from protein precipitation to elution. The SIL internal standard is added at the very beginning of the workflow, meaning it is subject to the same potential losses as the target analytes. This allows for reliable correction of any variability in extraction recovery.

-